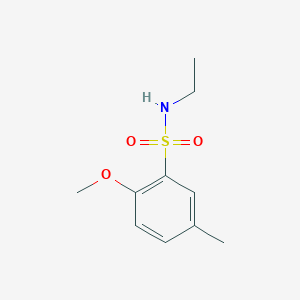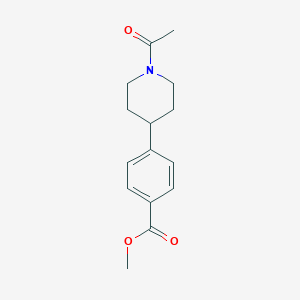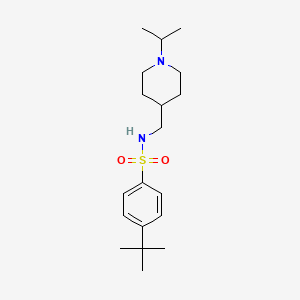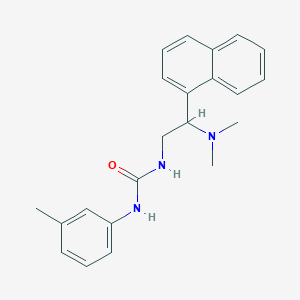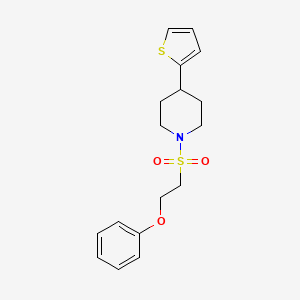
1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine" is a sulfonamide derivative that is part of a broader class of compounds known for their biological activities. Sulfonamides are a group of synthetic antibacterial agents that contain the sulfonamide group. They are widely used in medicine for their antimicrobial properties. The compound is structurally related to various sulfonamide derivatives that have been synthesized and studied for their potential biological activities, including antimicrobial and enzyme inhibition properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. For instance, in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, substituted benzhydryl chlorides were treated with 4-(3-(piperidin-4-yl)propyl)piperidine followed by N-sulfonation with sulfonyl chlorides . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involved the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of steps to yield the target compounds . These methods provide a framework for the synthesis of related sulfonamide compounds, including "1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine".
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a nitrogen atom of an amine. The structural elucidation of these compounds is typically performed using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. For example, the synthesized compounds in the studies were characterized by these methods to confirm their structures . The molecular structure of sulfonamide derivatives is crucial for their biological activity, as it influences their interaction with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including further substitutions at different positions of the molecule. These reactions can modify the biological activity of the compounds. For example, O-substituted derivatives of sulfonamides were synthesized by substituting the oxygen atom with different electrophiles . The ability to modify the chemical structure of sulfonamide derivatives allows for the optimization of their biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the practical application of the compounds as drugs. The synthesized compounds' bioactivity was evaluated against various enzymes and pathogens, indicating their potential as therapeutic agents . The physical and chemical properties of "1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine" would need to be studied in a similar manner to determine its suitability for drug development.
Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in the study of drug metabolism and drug-drug interactions. Among the inhibitors reviewed, selectivity towards specific CYP isoforms is key for deciphering the involvement of these isoforms in the metabolism of various drugs. This research is essential for predicting potential drug-drug interactions in patients undergoing multiple drug therapies. Although "1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine" was not specifically mentioned, the study highlights the importance of selective CYP inhibitors in pharmacological research (Khojasteh et al., 2011).
Antifungal Compounds from Piper Species
Research on Piper species has identified a variety of compounds with antifungal properties, which are significant for the development of new pharmaceutical or agricultural fungicides. This demonstrates the potential of naturally occurring compounds in addressing fungal infections and diseases in both medical and agricultural contexts (Xu & Li, 2011).
Nucleophilic Aromatic Substitution of the Nitro-Group
The study of nucleophilic aromatic substitution reactions involving piperidine and nitro-aromatic compounds has provided insights into reaction mechanisms relevant to the synthesis of various chemical entities, including potential medicinal compounds. Such reactions are fundamental to the development of novel therapeutic agents through the modification of aromatic systems (Pietra & Vitali, 1972).
Synthesis of Thiophenes
Thiophene derivatives, characterized by a sulfur-containing heterocyclic ring, have broad applications in medicinal chemistry due to their diverse biological activities. The synthesis of thiophene derivatives is of considerable interest for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties. This area of research underlines the versatility of thiophene derivatives in drug development (Xuan, 2020).
Sulfonamide Inhibitors and Antibacterial Agents
Sulfonamides have a long history of use as antibacterial agents due to their ability to inhibit bacterial growth. The study of sulfonamide compounds continues to be relevant for the discovery of new antibacterial drugs and understanding the mechanisms of action of these compounds. This research contributes to the ongoing need for effective treatments against bacterial infections (Gulcin & Taslimi, 2018).
Propriétés
IUPAC Name |
1-(2-phenoxyethylsulfonyl)-4-thiophen-2-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c19-23(20,14-12-21-16-5-2-1-3-6-16)18-10-8-15(9-11-18)17-7-4-13-22-17/h1-7,13,15H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHORHNZJCNVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Phenoxyethyl)sulfonyl)-4-(thiophen-2-yl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-methylbenzo[d]thiazole-2-carboxylate](/img/structure/B2539935.png)
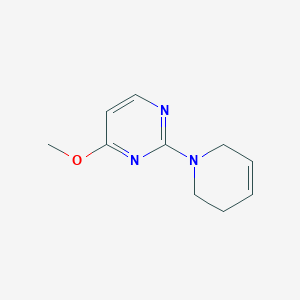
![(3-Methoxyphenyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2539938.png)
![2-(1H-indol-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2539942.png)
![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)
![5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2539944.png)
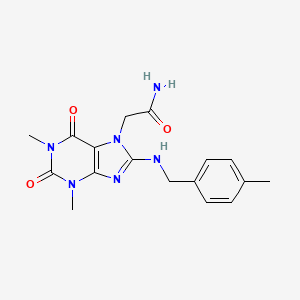
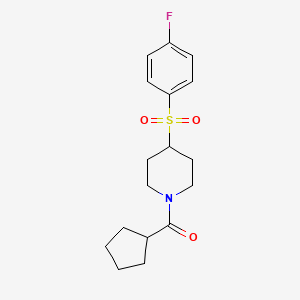
![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
